4‑Chlorophenoxy Moiety Affords Superior 11β-HSD1 Inhibition Compared to Fluorine, Bromine, and Methyl Analogs
In a head‑to‑head recombinant human 11β‑HSD1 enzymatic assay, the 4‑chlorophenoxy compound (target) achieved an IC50 of 0.003 µM, whereas the 4‑fluoro, 4‑bromo, and 4‑methyl analogs displayed IC50 values of 0.014 µM, 0.008 µM, and 0.025 µM, respectively [1]. The chlorine substituent provides a 4.7‑fold potency advantage over fluorine, a 2.7‑fold advantage over bromine, and an 8.3‑fold advantage over the methyl congener [1].
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human 11β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 0.003 µM |
| Comparator Or Baseline | 4‑F analog IC50 = 0.014 µM; 4‑Br analog IC50 = 0.008 µM; 4‑Me analog IC50 = 0.025 µM |
| Quantified Difference | 4.7‑fold more potent vs 4‑F; 2.7‑fold vs 4‑Br; 8.3‑fold vs 4‑Me |
| Conditions | Recombinant human 11β‑HSD1 enzyme, cortisone substrate, same assay head‑to‑head |
Why This Matters
Procuring the 4‑chloro variant guarantees the highest enzymatic potency among readily accessible phenoxy replacements, essential for achieving maximal target engagement in vitro.
- [1] US 20110039812 A1. 2‑Phenylmorpholine derivatives as 11‑beta‑hydroxysteroid dehydrogenase inhibitors. Merck Sharp & Dohme Corp. Published February 17, 2011. View Source
